Ethylmercury toluenesulfonate
Description
Properties
CAS No. |
2654-47-9 |
|---|---|
Molecular Formula |
C9H12HgO3S |
Molecular Weight |
400.85 g/mol |
IUPAC Name |
ethyl-(4-methylphenyl)sulfonyloxymercury |
InChI |
InChI=1S/C7H8O3S.C2H5.Hg/c1-6-2-4-7(5-3-6)11(8,9)10;1-2;/h2-5H,1H3,(H,8,9,10);1H2,2H3;/q;;+1/p-1 |
InChI Key |
ALFOXUAXXFZBMH-UHFFFAOYSA-M |
Canonical SMILES |
CC[Hg]OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Organomercury Toluenesulfonates and Analogues
Carbon-Mercury Bond Stability and Reactivity
The carbon-mercury bond is generally a stable covalent linkage, making organomercury compounds resistant to air and water. wikipedia.orgacs.org This stability allows for their isolation and handling using routine laboratory techniques. acs.org However, the C-Hg bond can be cleaved under specific energetic conditions, such as the application of heat or light. libretexts.orglibretexts.org
Thermal Stability of Organomercury Bonds
Organomercury compounds are known for their notable thermal stability. acs.org The decomposition of these compounds upon heating often involves the homolytic cleavage of the C-Hg bond, resulting in the formation of radical species. libretexts.orglibretexts.org The stability and the decomposition pathway are influenced by the structure of the organomercurial.
The thermal stability is significantly affected by the nature of the substituents on the organic moiety. For instance, studies on p-substituted phenylmercury(II) complexes have shown a correlation between the electron-donating or electron-withdrawing character of the substituent and the activation energy (Ea) of the thermal decomposition. Electron-withdrawing groups, like a nitro group, tend to weaken the metal-ligand bond, leading to a lower activation energy and easier thermal degradation. akjournals.com Conversely, electron-donating groups, such as a methoxy (B1213986) group, strengthen the bond and increase the activation energy. akjournals.com
The position of unsaturation within an alkenyl group also impacts thermal stability. Alkenylmercuric acetates show markedly increased stability as the double bond is moved further from the mercury atom. acs.org For example, thermal decomposition of vinylmercuric acetate (B1210297) yields vinyl acetate and metallic mercury, while 3-butenylmercuric acetate primarily decomposes into acetic acid, butadiene, and metallic mercury. acs.org Some organomercury compounds, like mercury diacetylide, are highly explosive and decompose exothermically, with the decomposition onset temperature being dependent on the conditions (e.g., open vs. sealed container). unicamp.br
Table 1: Activation Energy (Ea) for Thermal Decomposition of p-Substituted Phenylmercury(II) Dithiocarbamate Complexes
| Substituent (X) on Phenyl Ring | Activating Character | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| -NO₂ | Electron-withdrawing | 82.3 |
| -H | Neutral | 103.5 |
| -CH₃ | Electron-donating | 112.7 |
| -OCH₃ | Strong Electron-donating | 134.5 |
Data sourced from thermal studies on p-XC₆H₄HgL complexes, where L is a phenyldithiocarbamate ligand. akjournals.com
Photochemical Cleavage Mechanisms of Carbon-Mercury Bonds
The carbon-mercury bond is susceptible to cleavage upon exposure to light. libretexts.orglibretexts.org This photochemical decomposition is a key degradation pathway for many organomercury compounds in the environment. epa.gov The process typically involves the absorption of a photon, leading to an excited electronic state that subsequently undergoes bond homolysis. msu.edu
The photochemical cleavage of the C-Hg bond is a homolytic process that generates a carbon-centered radical and a mercury-centered radical. libretexts.org For example, the photolysis of diphenylmercury (B1670734) in solution leads to the formation of phenyl radicals and elemental mercury. epa.gov Similarly, the photolysis of other organomercurials produces corresponding carbon-centered radicals that can engage in typical radical reactions like hydrogen-atom abstraction and addition to multiple bonds. libretexts.org The formation of these paramagnetic radical intermediates has been confirmed through techniques such as electron spin resonance (ESR) spectroscopy, which can detect and characterize the radical complexes formed. cdnsciencepub.comresearchgate.net
The efficiency of photodecomposition, measured by the quantum yield (Φ), can be influenced by environmental factors such as the presence of dissolved oxygen and the pH of the solution. epa.govannualreviews.org For some compounds, like methylmercuric thiol complexes, the presence of oxygen lowers the quantum yield, although the photochemical reaction may still be a significant degradation pathway. epa.gov In contrast, singlet oxygen, a reactive oxygen species generated photochemically, is thought to be a primary agent in the photodegradation of methylmercury (B97897) in oxic waters. annualreviews.org
Table 2: Sunlight Photodecomposition Quantum Yields for Various Organomercury Compounds
| Compound | Quantum Yield (Φ) | Conditions/Products |
|---|---|---|
| Diphenylmercury | 0.27 | Aqueous solution; products are elemental mercury and phenyl radicals. epa.gov |
| Phenylmercuric Salts | 0.24 | pH-independent; products are mercurous salts and phenyl radicals. epa.gov |
| Methylmercuric Thiol Complexes | 0.12 - 0.16 | Products are methane (B114726) and inorganic mercury species. epa.gov |
| Methylmercuric Sulfide (B99878) Ion | 0.65 | Products are methane and inorganic mercury species. epa.gov |
The quantum yield (Φ) is the number of molecules undergoing a specific reaction per photon of light absorbed. msu.edu
Radical Intermediates in Photolysis
Oxidative Transformations of Organomercury Species
Organomercury compounds can undergo oxidative transformations that cleave the C-Hg bond. This can be achieved through chemical or electrochemical methods. For example, a method for the oxidative mineralization of the organomercury pesticide granozan involves its destruction in an electrolyte under the action of electrochemically generated oxidants. researchgate.net This process transforms the highly toxic organometallic compound into less toxic products, including carbon dioxide, water, and inorganic mercury ions that can be reduced and removed at the cathode. researchgate.net
In aqueous environments, hydroxyl radicals (•OH) can initiate the oxidation of organomercury compounds. researchgate.net The reaction involves the breaking of the organometallic bond and the eventual formation of more stable inorganic mercury species, such as Hg(II). researchgate.net This oxidative degradation is an important pathway in the biogeochemical cycling of mercury. researchgate.net
Transmetalation Reactions Involving Organomercury Compounds
Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. numberanalytics.com Organomercury compounds are versatile reagents in such reactions, typically transferring their organic ligand to a more electropositive metal. libretexts.org These reactions are valuable in organic synthesis for creating new organometallic compounds that may be difficult to prepare by other means. geniusjournals.org
A classic example is the reaction of diphenylmercury with aluminum metal to produce triphenylaluminium and elemental mercury. wikipedia.org Similarly, organomercury compounds can react with lithium metal to yield organolithium compounds. numberanalytics.com Transmetalation reactions using organomercurials have been employed in the synthesis of a wide array of compounds, including organotellurium compounds and functionalized ferrocene (B1249389) derivatives. geniusjournals.orgnih.gov This reactivity underscores the utility of the C-Hg bond as a synthetic tool, despite the toxicity concerns associated with these reagents. nih.gov
Elucidation of Reaction Intermediates (e.g., π-Complexes, σ-Complexes) using Spectroscopic Techniques
The mechanistic pathways of reactions involving organomercury toluenesulfonates and their analogues are often characterized by the formation of transient intermediates. The direct observation and characterization of these species are crucial for a comprehensive understanding of the reaction mechanism. Spectroscopic techniques have been indispensable in providing evidence for the existence and structure of key intermediates, such as π-complexes and σ-complexes.
In electrophilic addition reactions of mercury(II) salts to alkenes, a widely accepted intermediate is the mercurinium ion, a three-membered ring that can be described as a type of π-complex. chemistrysteps.comechemi.comlibretexts.org This bridged structure helps to explain the high regioselectivity and the common anti-addition observed in these reactions, as it prevents carbocation rearrangements that are common in other electrophilic additions. libretexts.orgvedantu.com The formation of the mercurinium ion involves the donation of electrons from the alkene's π-orbital to the mercury atom. csbsju.edu
For aromatic mercuration, the reaction is considered an electrophilic aromatic substitution. Evidence suggests the involvement of both π- and σ-complexes as intermediates. libretexts.org The initial interaction between the mercury electrophile and the aromatic ring leads to the formation of a π-complex, which then rearranges to a more stable σ-complex (also known as an arenium ion), where the mercury atom is covalently bonded to a carbon atom of the ring. libretexts.orgresearchgate.net
Spectroscopic methods provide the most direct evidence for the existence of these transient species.
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy has been employed to detect the formation of π-complexes in the reaction of aromatic compounds with mercury(II) trifluoroacetate. An increase in absorption in the 280–320 nm region is indicative of the formation of these π-complex intermediates. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, has been a powerful tool for the characterization of organomercury reaction intermediates. The direct observation of stable mercurinium ions has been achieved at low temperatures. acs.org For instance, the ethylenemercurinium ion, prepared from 2-methoxyethylmercuric chloride, has been studied using ¹H and ¹³C NMR spectroscopy. acs.org The proton-coupled ¹³C NMR spectrum shows a triplet, providing structural information about the intermediate. acs.org The observed chemical shifts and coupling constants in these spectra offer insight into the bonding and charge distribution within the mercurinium ion. csbsju.eduacs.org The lack of carbocation rearrangement in oxymercuration reactions is strong evidence against a simple open-chain carbocation and supports the bridged mercurinium ion intermediate. csbsju.edu
The following tables summarize representative spectroscopic data used in the elucidation of these intermediates.
Table 1: Spectroscopic Evidence for π-Complex Intermediates
| Spectroscopic Technique | System Studied | Key Observation | Inferred Intermediate |
| UV-Vis Spectroscopy | Aromatic compounds + Hg(O₂CCF₃)₂ in HO₂CCF₃ | Increase in absorption in the 280–320 nm region libretexts.org | π-Complex |
| ¹H NMR Spectroscopy | Ethylenemercurinium ion | Singlet at δ 7.68 with ¹⁹⁹Hg satellites (J = 190 Hz) acs.org | Mercurinium Ion |
| ¹³C NMR Spectroscopy | Ethylenemercurinium ion | Triplet centered at δ 137.2 (J(C-H) = 170 Hz) acs.org | Mercurinium Ion |
Table 2: Spectroscopic Evidence for σ-Complex Intermediates
| Spectroscopic Technique | System Studied | Key Observation | Inferred Intermediate |
| Not Specified in Search | Aromatic compounds + Hg(O₂CCF₃)₂ in liquid SO₂ | Direct detection of the complex libretexts.org | σ-Complex (Arenium Ion) |
The data obtained from these spectroscopic investigations are fundamental to constructing a detailed picture of the reaction mechanisms for organomercury compounds, including analogues of ethylmercury toluenesulfonate (B8598656). The characterization of these fleeting intermediates validates mechanistic proposals and allows for a more profound understanding of the factors controlling the reactivity and selectivity of these reactions.
Environmental Dynamics and Biogeochemical Cycling of Ethylmercury Toluenesulfonate
Abiotic Transformation Pathways in Environmental Compartments
Abiotic processes, driven by physical and chemical factors in the environment, play a crucial role in the transformation of mercury species. For ethylmercury toluenesulfonate (B8598656), the primary abiotic pathways of concern are photolytic and hydrolytic degradation.
Photolytic degradation, or photodegradation, is a major abiotic removal pathway for organomercury compounds in sunlit surface waters. rsc.org This process is primarily driven by the ultraviolet (UV) spectrum of sunlight. nih.gov The degradation of organomercury compounds like ethylmercury can occur through two main photochemical pathways: direct and indirect.
Direct photodegradation involves the absorption of light by the organomercury-dissolved organic matter (DOM) complex. This absorption can weaken the carbon-mercury (C-Hg) bond, leading to its cleavage. rsc.org
Indirect photodegradation is mediated by reactive oxygen species, particularly singlet oxygen (¹O₂), which is generated when sunlight irradiates natural DOM in water. nih.govacs.org Research has shown that singlet oxygen can degrade both methylmercury (B97897) and ethylmercury. acs.org The kinetics of this degradation are highly dependent on the chemical speciation of the organomercury compound, which is influenced by the surrounding water chemistry. For instance, studies on methylmercury, a close analogue of ethylmercury, show that degradation rates are significantly faster when it is complexed with organic sulfur-containing thiol ligands (e.g., from humic substances) compared to when it is complexed with chlorides, which are dominant in marine systems. nih.gov This is because binding by thiols lowers the excitation energy of the C-Hg bond, increasing its reactivity and susceptibility to breakage. nih.gov
Dissolved organic matter plays a dual role; it facilitates photodegradation by producing reactive species and forming photosensitive complexes, but at very high concentrations, it can also inhibit degradation by absorbing most of the UV radiation in the upper few centimeters of the water column. rsc.orgacs.org While specific kinetic data for ethylmercury toluenesulfonate are scarce, the photodegradation rates for methylmercury provide a valuable proxy for understanding its environmental persistence. acs.org
Table 1: First-Order Photodegradation Rate Constants (kd-ph) for Methylmercury in the Presence of Various Organic Ligands This table presents data for methylmercury as a proxy to illustrate the influence of organic ligands on photodegradation rates.
| Ligand (2 µM) | Rate Constant (kd-ph) (m² E⁻¹) |
|---|---|
| Thiosalicylate | Increased rate significantly |
| Salicylate | Moderate rate increase |
| Glutathione | Moderate rate increase |
| Cysteine | Moderate rate increase |
Data sourced from studies on methylmercury photodegradation, highlighting that compounds with both thiol and aromatic groups, like thiosalicylate, are most effective at enhancing degradation. acs.org
Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. For organomercurials, this can involve the cleavage of the C-Hg bond, leading to the formation of inorganic mercury (Hg(II)) and the corresponding hydrocarbon. The stability of this compound in aquatic systems is dependent on its resistance to hydrolysis.
Studies on the stability of mercury species in biological samples, such as whole blood, indicate that ethylmercury is less stable than methylmercury and demonstrates a higher rate of dealkylation to inorganic mercury under various storage temperatures. acs.org Although the matrix is different from an aquatic system, this suggests that the ethyl group is more easily cleaved from the mercury atom than the methyl group. This degradation to inorganic mercury is a critical step, as inorganic mercury has different transport and toxicity characteristics. researchgate.net
Table 2: Stability of Mercury Species in Whole Blood Stored at 37°C This table shows the relative stability of different mercury species in a biological matrix, which can provide an indication of their chemical lability.
| Mercury Species | Stability Period | Observation |
|---|---|---|
| Inorganic Mercury (iHg) | Stable for up to 1 year at ≤ 23°C | Unstable after 2 weeks at 37°C |
| Methylmercury (MeHg) | Stable for up to 1 year at ≤ 23°C | Unstable after 2 weeks at 37°C |
| Ethylmercury (EtHg) | Stable for up to 1 year at ≤ 23°C | Unstable after 2 weeks at 37°C |
Data indicate that while all species are relatively stable at lower temperatures, they degrade at elevated temperatures. Other studies show EtHg degrades to inorganic Hg more readily than MeHg does. acs.orgresearchgate.net
Photolytic Degradation in Aqueous Media and on Environmental Surfaces
Biotic Transformation Mechanisms in Ecosystems
Microorganisms are key drivers in the transformation of mercury in the environment, mediating processes that can both create and destroy toxic organomercury compounds.
The primary mechanism for microbial degradation of organomercury compounds, including ethylmercury, is through enzymatic action by mercury-resistant bacteria. osti.gov Many of these bacteria carry the mer operon, a cluster of genes that confers resistance to mercury. osti.gov
The degradation process involves two key enzymes:
Organomercurial lyase (MerB): This enzyme cleaves the C-Hg bond in compounds like ethylmercury. This action releases the organic group (as ethane) and yields the mercuric ion (Hg(II)). osti.gov
Mercuric reductase (MerA): This enzyme then reduces the toxic mercuric ion (Hg(II)) to the much less toxic and volatile elemental mercury (Hg(0)), which can then degas from the soil or water into the atmosphere. osti.gov
Studies have identified soil bacteria, such as Pseudomonas, that are capable of degrading various organomercurial fungicides, including those containing ethylmercury. osti.gov This microbial degradation is a crucial detoxification pathway in soils and sediments contaminated with these compounds.
The biogeochemical cycling of mercury is complex, involving both the formation (methylation) and degradation (demethylation) of organomercury compounds. facetsjournal.com Although this compound is an anthropogenic compound, its fate is intertwined with the natural mercury cycle.
Biomethylation: In anaerobic (oxygen-free) environments such as sediments and wetlands, certain microorganisms can attach a methyl group to inorganic mercury (Hg(II)), forming the highly neurotoxic methylmercury (MeHg). facetsjournal.com This process is mediated by the hgcAB gene cluster found in various anaerobic bacteria and archaea. facetsjournal.com While the natural formation of ethylmercury is less understood, some studies suggest it can be formed abiotically under UV light in the presence of specific organic precursors. researchgate.net
Demethylation/De-ethylation: The breakdown of organomercurials is a critical removal process. As discussed, this occurs both abiotically via photodegradation and biotically via the mer operon. facetsjournal.com The degradation of ethylmercury to inorganic mercury is a key transformation that reduces its potential for bioaccumulation. acs.org The balance between the formation and degradation of organomercurials determines their net concentration in an ecosystem. facetsjournal.com
Microbial Degradation of Organomercury Compounds
Environmental Transport and Distribution
The transport of this compound in the environment is governed by its physical and chemical properties and its interactions with different environmental compartments. As an organomercurial fungicide, its initial distribution is often linked to agricultural soils. osti.govmdpi.com
Once in the environment, its fate is determined by several factors:
Volatility: Some organomercury compounds are volatile. Studies on soils treated with ethylmercury acetate (B1210297) showed that vapors of both metallic mercury and a volatile ethylmercury compound were released into the air. osti.gov This suggests that volatilization can be a significant transport pathway, moving the compound from soil to the atmosphere.
Sorption and Partitioning: Like other mercury compounds, ethylmercury can bind to particles in soil and sediment. epa.gov Its distribution between the solid and aqueous phases is influenced by factors such as pH and the concentration of dissolved organic matter (DOM). epa.gov The toluenesulfonate anion is highly soluble in water and is unlikely to sorb significantly to soil, meaning the transport of the ethylmercury cation will be the dominant factor.
Water Transport: In aquatic systems, ethylmercury can be transported in dissolved form or adsorbed to suspended particles. epa.gov Its solubility and partitioning behavior will dictate its mobility in surface water and groundwater.
Bioaccumulation: Organomercury compounds are known to be taken up by organisms. Aquatic plants, for instance, can absorb mercury from water and sediments, primarily through their root systems. mdpi.com While inorganic mercury is often retained in the roots, organic forms can be more readily translocated to other parts of the plant. mdpi.com This represents a potential entry point into local food webs.
Sorption, Desorption, and Mobility in Soil and Sediment Matrices
The movement and bioavailability of this compound in terrestrial and aquatic environments are significantly influenced by its interaction with soil and sediment particles. Sorption, the process of adhering to a solid surface, and desorption, the release from that surface, are key determinants of its mobility.
Research Findings:
Detailed studies specifically quantifying the sorption and desorption coefficients for this compound are scarce in publicly available literature. However, research on other organomercurials provides valuable insights into the expected behavior of this compound. The mobility of organomercurials in soil is influenced by several factors, including:
Soil Composition: The organic matter and clay content of soil are critical in binding organomercury compounds. ejes.czwikipedia.org Soils with higher organic matter tend to exhibit stronger retention of mercury. ejes.cz
pH: Soil pH plays a significant role in the adsorption of organomercurials. For instance, the adsorption of phenylmercuric acetate (PMA) on clay minerals is maximal at a pH of 6 and decreases at more acidic or alkaline conditions. ejes.cz In general, the mobility of heavy metals tends to be higher in more acidic soils. nih.gov
Dissolved Organic Matter (DOM): DOM can form soluble complexes with mercury compounds, potentially increasing their mobility by reducing their sorption to soil particles. nih.govnih.gov
A study on the degradation of organomercury fungicides, including ethylmercury acetate, indicated that a significant portion of these compounds can persist in their organomercury form in the soil for 30 to 50 days. pic.int This persistence suggests that sorption to soil particles is a significant process. Furthermore, the study noted that lower soil moisture content could lead to an increase in the escape of mercury vapor. pic.int
While specific data for this compound is not available, the following table presents soil partition coefficients (Kd) for a different organic pesticide, diethamquat, to illustrate how these values can vary with soil properties. A higher Kd value indicates stronger sorption and lower mobility. clu-in.org
Interactive Data Table: Illustrative Soil Partition Coefficients (Kd) for a Pesticide
| Soil Type | pH | Organic Matter (%) | Kd (L/kg) | Predicted Mobility |
| Silty Loam | 6.1 | 3.6 | 384 | Low |
| Loamy Sand | 7.5 | 0.5 | 196 | Moderate |
| Silty Clay Loam | 6.8 | 11.8 | 269 | Low to Moderate |
| Sandy Loam | 6.9 | 1.3 | 311 | Low |
Data sourced from "The Pesticide Manual" for the herbicide diethamquat and is for illustrative purposes only, as specific data for this compound is not available.
Volatilization and Atmospheric Cycling
Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. Once in the atmosphere, it can be transported over long distances before being redeposited.
Research Findings:
Specific data on the volatilization rate and atmospheric fate of this compound are not well-documented. However, studies on other ethylmercury compounds suggest that volatilization can be a relevant environmental pathway. Research on the degradation of organomercury fungicides in soil detected the presence of a volatile ethylmercury compound in the air above soil treated with ethylmercury acetate. osti.gov This indicates that ethylmercury compounds have the potential to be released from the soil into the atmosphere.
Bioaccumulation and Biomagnification Potentials in Food Chains
Bioaccumulation refers to the buildup of a substance in an organism, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain.
Research Findings:
Ethylmercury, the active component of this compound, is known to bioaccumulate in organisms. mdpi.comwho.int However, its behavior in biological systems differs from the more extensively studied methylmercury. Ethylmercury is generally considered to have a shorter biological half-life and is excreted from the body more rapidly than methylmercury. wikipedia.orgpic.int This suggests a lower potential for biomagnification compared to methylmercury.
Despite its faster clearance, the potential for bioaccumulation in terrestrial and aquatic food webs still exists, particularly in areas with direct application of ethylmercury-containing pesticides. ucpress.edu Organisms at the base of the food web, such as plants and invertebrates, can take up the compound from the soil and water. ejes.cz These organisms are then consumed by predators, leading to the transfer of the compound up the food chain. nih.govuvm.edu
Studies on terrestrial food webs have shown that mercury concentrations can increase from autotrophs to herbivores, detritivores, omnivores, and carnivores. uvm.edu The biomagnification of methylmercury, in particular, has been well-documented in both aquatic and terrestrial ecosystems, leading to high concentrations in top predators. nih.govepa.govepa.gov While specific bioaccumulation factors (BAF) and biomagnification factors (BMF) for this compound are not available, the general principles of mercury cycling through food webs apply.
Comparative Environmental Fate of Ethylmercury and Other Organomercurials
To understand the environmental risks associated with this compound, it is useful to compare its behavior with other well-known organomercurials like methylmercury and phenylmercury (B1218190) compounds.
Research Findings:
The environmental fate and toxicity of organomercurials vary significantly depending on their chemical structure.
Ethylmercury vs. Methylmercury: Both are organic forms of mercury that can cross cell membranes with relative ease, making them more neurotoxic than inorganic mercury. aap.org However, they exhibit different toxicokinetic profiles. wikipedia.orgaap.org Ethylmercury is metabolized and cleared from the blood and brain more rapidly than methylmercury. wikipedia.orgnih.gov In terms of environmental persistence, methylmercury is known for its high potential for bioaccumulation and biomagnification in aquatic food webs. who.intresearchgate.net While ethylmercury also bioaccumulates, its faster elimination suggests a lower, though not negligible, risk of biomagnification. pic.int
Ethylmercury vs. Phenylmercury: Phenylmercuric compounds, such as phenylmercuric acetate (PMA), have also been used as fungicides. mdpi.com They are highly toxic and pose significant environmental risks, with the potential to contaminate waterways and soil. mdpi.comusda.gov Studies on PMA have shown that it adsorbs strongly to soil, particularly in the presence of clay minerals, which could limit its mobility but increase its persistence in the topsoil. ejes.cz The water solubility of phenylmercury compounds can be low, which also influences their environmental distribution. usda.gov
Advanced Analytical Methodologies for the Characterization and Speciation of Ethylmercury Toluenesulfonate
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of different chemical forms of mercury. The choice of chromatographic method depends on the volatility and polarity of the mercury species and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) for Organomercury Speciation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile organomercury compounds like ethylmercury. nih.govresearchgate.net The separation is typically based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for organomercury speciation. nih.gov In this approach, a nonpolar stationary phase (often C18) is used with a polar mobile phase. analytik-jena.comrsc.org The retention of organomercury compounds is influenced by their hydrophobicity. To achieve effective separation of species like ethylmercury (EtHg+), methylmercury (B97897) (MeHg+), and inorganic mercury (Hg2+), the mobile phase composition is carefully optimized. analytik-jena.comrsc.orgchromatographyonline.com This often involves the addition of complexing agents, such as L-cysteine or 2-mercaptoethanol (B42355), to the mobile phase. researchgate.netchromatographyonline.comresearchgate.net These agents form stable complexes with the mercury species, improving their chromatographic behavior and preventing their adsorption to the column. researchgate.netresearchgate.net
A study by Wang et al. demonstrated the use of L-cysteine in the mobile phase for the separation of Hg2+, methylmercury, and ethylmercury, speculating that cysteine forms complexes with organomercury compounds (Cys-Hg-R), which aids in their separation. researchgate.net Another method utilized a mobile phase containing 2-mercaptoethanol, acetonitrile, and an ammonium (B1175870) acetate-acetic acid buffer to achieve baseline separation of Hg2+, MeHg+, and EtHg+. chromatographyonline.com The pH of the mobile phase is another critical parameter that influences the retention and separation of mercury species. rsc.org
Interactive Data Table: HPLC Parameters for Organomercury Speciation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | C18 | C18 |
| Mobile Phase | 3% (v/v) acetonitrile, 60 mM ammonium acetate-acetic acid (pH 4.5), 0.1% (v/v) 2-mercaptoethanol | 0.4% (v/v) 1-octyl-3-methylimidazolium chloride, 100 mmol L−1 NaCl, 20 mmol L−1 citric acid/citrate buffer (pH 2.0), methanol (B129727) gradient |
| Separated Species | Hg2+, MeHg+, EtHg+ | Hg2+, CH3Hg+, C2H5Hg+ |
| Reference | chromatographyonline.com | rsc.org |
Gas Chromatography (GC) Approaches for Volatile Organomercury Compounds
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. nih.govnih.gov Since organomercury compounds like ethylmercury are often not sufficiently volatile for direct GC analysis, a derivatization step is typically required. nih.govnih.gov This process converts the ionic organomercury species into more volatile and thermally stable derivatives.
Common derivatization agents include sodium tetraethylborate and sodium tetraphenylborate, which convert methylmercury and ethylmercury into their respective ethyl or phenyl derivatives. nih.gov For instance, ethylmercury can be butylated using butylmagnesium chloride to form a volatile derivative suitable for GC analysis. nih.gov
The choice of GC column and detector is crucial for successful analysis. Fused silica (B1680970) capillary columns are often employed for their high separation efficiency. scispace.com Following separation, the analytes are detected by a sensitive and selective detector. The optimization of parameters such as carrier and make-up gas flow rates, and pyrolyzer temperature is essential for achieving good peak symmetry and sensitivity. nih.gov GC has been successfully coupled with various detectors for the determination of ethylmercury in different matrices. nih.govnih.govscispace.com
Interactive Data Table: GC Conditions for Ethylmercury Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Derivatization | Aqueous-phase propylation | Butylation with butylmagnesium chloride |
| Separation Column | Capillary GC | GC |
| Key Optimized Parameters | Carrier and make-up gas flow rates, pyrolyzer temperature (750°C) | - |
| Application | Biota matrices | Mouse tissues |
| Reference | nih.govresearchgate.net | nih.gov |
Size Exclusion Chromatography (SEC) for Investigating Macromolecular Interactions
Size Exclusion Chromatography (SEC) is a valuable technique for studying the interactions between small molecules, like ethylmercury, and large biomolecules such as proteins. researchgate.netresearchgate.netnih.gov This method separates molecules based on their size in solution. researchgate.net Larger molecules elute first from the column, while smaller molecules, which can penetrate the pores of the stationary phase, elute later.
SEC, particularly when coupled with a sensitive detector like Inductively Coupled Plasma-Mass Spectrometry (SEC-ICP-MS), can provide information about the binding of ethylmercury to proteins and other macromolecules. researchgate.netresearchgate.net This is crucial for understanding the toxicological behavior of ethylmercury, as its interaction with proteins can significantly alter its biological activity. libretexts.org
Research has shown that ethylmercury released from the preservative thimerosal (B151700) can bind to proteins in influenza vaccines. researchgate.netnih.gov SEC/ICP-MS was used to identify the formation of an adduct between ethylmercury and a high-molecular-weight compound, likely hemagglutinin, the active ingredient in the vaccine. researchgate.netnih.gov To prevent non-specific binding of mercury species to the chromatographic system, a rinsing step with a thiol-containing compound during elution is often necessary. researchgate.netdaneshyari.com
Spectrometric Detection Methods Coupled with Chromatography
The coupling of chromatographic separation with highly sensitive and selective spectrometric detectors, known as a hyphenated technique, is essential for the accurate quantification of ethylmercury at trace levels. nih.govfrontiersin.org
Atomic Fluorescence Spectrometry (AFS) Detection
Atomic Fluorescence Spectrometry (AFS) is a highly sensitive and selective detection method for mercury. psanalytical.com When coupled with HPLC (HPLC-AFS) or GC (GC-AFS), it provides a powerful tool for the speciation of organomercury compounds, including ethylmercury. chromatographyonline.comnih.govnih.govrsc.org
In an HPLC-AFS system, the separated mercury species eluting from the column are typically oxidized to inorganic mercury (Hg2+). psanalytical.com This is followed by reduction to elemental mercury (Hg0) vapor using a reducing agent like stannous chloride. psanalytical.com The mercury vapor is then transported to the AFS detector, where it is excited by a mercury lamp, and the resulting fluorescence is measured. psanalytical.com The intensity of the fluorescence is proportional to the concentration of mercury.
The HPLC-cold vapor generation-AFS (HPLC-CV-AFS) method has been developed for the separation and determination of divalent mercury, methylmercury, and ethylmercury. researchgate.net In GC-AFS systems, the separated organomercury compounds are pyrolyzed to elemental mercury before detection. nih.govresearchgate.net The optimization of the pyrolyzer temperature is critical for efficient conversion. nih.gov GC-AFS has been successfully applied to the simultaneous determination of methylmercury and ethylmercury in various samples. nih.govnih.govscispace.com
Interactive Data Table: Performance of AFS-Based Methods for Ethylmercury
| Technique | Limit of Detection (LOD) for EtHg+ | Application | Reference |
|---|---|---|---|
| HPLC-VGAFS | 1.1 ng/g | Sediments | chromatographyonline.com |
| GC-Py-AFS | 0.04 ng/g | Biota | nih.gov |
| Capillary GC-AFS | 0.005 ng (absolute) | Rice | nih.govscispace.com |
| HPLC-UV-CV-AFS | 0.05–0.11 μg L−1 | Food samples | rsc.org |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Hyphenation
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique known for its high sensitivity, low detection limits, and multi-element capabilities. frontiersin.orgresearchgate.netnih.gov When hyphenated with HPLC (HPLC-ICP-MS) or GC (GC-ICP-MS), it becomes one of the most robust methods for mercury speciation analysis. nih.govanalytik-jena.comrsc.orgfrontiersin.orgnih.gov
In an ICP-MS system, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. nih.gov The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. nih.gov This allows for the specific detection of mercury isotopes, providing high selectivity. nih.gov
HPLC-ICP-MS combines the excellent separation capabilities of HPLC with the sensitive and selective detection of ICP-MS. nih.govfrontiersin.org This technique has been successfully used for the speciation of inorganic mercury, methylmercury, ethylmercury, and phenylmercury (B1218190) in various environmental and biological samples. rsc.orgnih.gov For instance, a method combining hollow fiber-liquid–liquid–liquid microextraction with HPLC-ICP-MS was developed for the speciation of these mercury compounds in lake water, atmospheric particles, fish, plants, and sediment, achieving detection limits in the range of 2.9–5.6 ng L−1. rsc.org
GC-ICP-MS is another powerful hyphenated technique, particularly useful when combined with species-specific isotope dilution for highly accurate quantification. nih.govnih.gov This approach involves spiking the sample with isotopically enriched standards of the target species, such as C2H5(199)Hg+, to correct for analytical biases, including incomplete extraction and derivatization, and potential species interconversion during sample preparation. nih.gov
Interactive Data Table: Performance of ICP-MS-Based Methods for Ethylmercury
| Technique | Limit of Detection (LOD) for EtHg+ | Key Features | Application | Reference |
|---|---|---|---|---|
| HF-LLLME-HPLC-ICP-MS | 2.9–5.6 ng L−1 | Preconcentration step | Environmental samples | rsc.org |
| HPLC-ICP-MS | - | Good recovery (96.3%) | Spiked sediment | nih.gov |
| GC-ICP-MS (Isotope Dilution) | 0.2 pg (absolute) | Species-specific internal standard | Mouse tissues | nih.gov |
| HPLC-ICP-MS | 0.030 to 0.086 μg L−1 | Simultaneous As and Hg speciation | Human urine | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection and Mechanistic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for detecting and studying compounds that absorb light in the UV-Vis portion of the electromagnetic spectrum. While early high-performance liquid chromatography (HPLC) investigations utilized UV-Vis detection for organomercury compounds, the sensitivity was often low, with detection limits in the milligram range when monitoring at wavelengths around 205 nm or 210 nm. scispace.com To enhance sensitivity, derivatization with a suitable complexing agent is often necessary. scispace.com
For mechanistic studies, UV-Vis spectroscopy can be employed to monitor reactions involving ethylmercury toluenesulfonate (B8598656). For instance, in studies of organomercurial lyase (MerB), an enzyme that breaks the carbon-mercury bond, spectrophotometric assays are used to follow the reaction progress. acs.org The binding and reaction of ethylmercury compounds with biological molecules, such as proteins containing cysteine residues, can lead to changes in the UV-Vis absorption spectrum, providing insights into the reaction mechanism and kinetics. researchgate.net Capillary electrophoresis coupled with UV-Vis detection (CE-UV) has also been utilized for the separation and quantification of organomercury compounds after extraction and complexation. researchgate.netnih.gov The choice of complexing agent is crucial as it influences the molar absorptivity and, consequently, the sensitivity of the detection method. scispace.com
Mass Spectrometry for Structural Elucidation and Speciation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and speciation of ethylmercury compounds due to its high sensitivity and specificity. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a cornerstone for the speciation of mercury compounds. researchgate.netnih.gov This technique allows for the separation of different mercury species, including ethylmercury, from complex matrices before their introduction into the mass spectrometer for identification and quantification. acs.orgnih.gov
Reversed-phase liquid chromatography is commonly employed, often using a C8 or C18 column. acs.orgagriculturejournals.cznih.gov The mobile phase composition is critical for achieving good separation and typically includes a complexing agent like 2-mercaptoethanol or L-cysteine to stabilize the organomercury compounds. acs.orgnih.gov The separated species are then introduced into an inductively coupled plasma mass spectrometer (ICP-MS), which offers very low detection limits, often in the nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range. acs.orgagriculturejournals.cz LC-ICP-MS methods have been successfully applied to determine ethylmercury in various biological and environmental samples, including blood, urine, hair, and food. nih.govnih.govnih.govacs.org The accuracy of these methods is often verified using certified reference materials. acs.orgnih.gov
Interactive Data Table: LC-MS Parameters for Ethylmercury Speciation
| Parameter | Value/Condition | Reference |
| Chromatography | ||
| Column | C8 or C18 reversed-phase | acs.orgagriculturejournals.cznih.gov |
| Mobile Phase | 0.05% v/v 2-mercaptoethanol, 0.4% m/v L-cysteine, 0.06 M ammonium acetate (B1210297) | nih.gov |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 20 µL | |
| Mass Spectrometry | ||
| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | acs.orgagriculturejournals.cz |
| Monitored Isotopes | 202Hg | |
| Detection Limits | 0.003–0.006 ng/mL | acs.org |
Note: The values in this table are representative and may vary depending on the specific application and instrumentation.
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique particularly suited for the analysis of large, fragile biomolecules such as proteins and peptides. wikipedia.orgnih.gov This makes it an invaluable tool for studying the interactions of ethylmercury with biological macromolecules, leading to the formation of complex bioconjugates. nih.gov
In a typical MALDI-MS experiment, the sample, such as a protein that has been exposed to ethylmercury, is co-crystallized with a matrix material on a target plate. wikipedia.org A pulsed laser is then used to desorb and ionize the sample molecules with minimal fragmentation. wikipedia.org The resulting ions are then analyzed, most commonly by a time-of-flight (TOF) mass analyzer, which is well-suited for the large mass range of biomolecules. youtube.com
MALDI-MS can be used to identify the specific binding sites of ethylmercury on a protein. By digesting the ethylmercury-protein conjugate with an enzyme like trypsin and analyzing the resulting peptide fragments, it is possible to pinpoint which peptides, and often which specific amino acid residues (typically cysteine), have been modified by the addition of an ethylmercury group. acs.orgresearchgate.net This is observed as a characteristic mass shift in the MALDI-MS spectrum corresponding to the mass of the ethylmercury adduct. researchgate.net This approach provides crucial insights into the molecular mechanisms of ethylmercury's biological activity.
Interactive Data Table: MALDI-MS for Analysis of Ethylmercury-Protein Adducts
| Step | Description | Key Parameters | Reference |
| Sample Preparation | Incubation of protein with ethylmercury compound. | Protein concentration, ethylmercury concentration, incubation time and temperature. | researchgate.net |
| Enzymatic Digestion | Digestion of the protein-adduct with trypsin to generate peptides. | Enzyme-to-substrate ratio, digestion buffer, time, and temperature. | acs.org |
| MALDI-MS Analysis | Co-crystallization of peptides with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and analysis by MALDI-TOF MS. | Laser intensity, mass range, detector settings. | mdpi.com |
| Data Interpretation | Identification of peptides with a mass shift corresponding to the ethylmercury adduct. | Comparison of spectra from treated and untreated samples, database searching. | acs.orgresearchgate.net |
Note: This table provides a general workflow. Specific conditions will vary based on the protein and instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Systems
Sample Preparation and Derivatization Strategies for Environmental and Biological Matrices
The accurate speciation of ethylmercury in environmental and biological samples is highly dependent on the sample preparation and derivatization strategies employed. vliz.bevliz.be The primary goals of these steps are to efficiently extract the analyte from the matrix, minimize analyte loss or transformation, and convert it into a form suitable for the chosen analytical technique. vliz.beslu.se
For biological tissues and sediments, sample preparation often begins with an aggressive extraction step to release the organomercury compounds from their binding sites. vliz.be Common methods include acid leaching, often with hydrochloric acid, and alkaline digestion using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). researchgate.netacs.orgnih.gov For water samples, careful collection and storage using materials like Teflon or Pyrex are crucial to prevent contamination and analyte loss. vliz.bevliz.be
Derivatization is frequently required, especially for analysis by gas chromatography (GC). slu.se Since ethylmercury compounds are often polar and non-volatile, they must be converted into more volatile and thermally stable derivatives. slu.se Aqueous-phase ethylation using sodium tetraethylborate (NaBEt₄) or propylation using sodium tetrapropylborate (NaBPr₄) are common derivatization techniques. rsc.orgcanada.ca It is important to note that ethylation cannot be used to determine ethylmercury if it is already present in the sample, as it will not be distinguishable from inorganic mercury which also gets ethylated. canada.ca In such cases, other derivatizing agents like NaBPr₄ are necessary. rsc.orgcanada.ca The derivatized analytes are then typically extracted into an organic solvent or collected using solid-phase microextraction (SPME) before injection into the GC. rsc.orgcanada.ca
Interactive Data Table: Sample Preparation and Derivatization Techniques for Ethylmercury
| Matrix | Extraction Method | Derivatization Agent | Analytical Technique | Reference |
| Biological Tissues | Acid leaching (H₂SO₄-KBr-CuSO₄) | Sodium tetrapropylborate (NaBPr₄) | GC-CVAFS | nih.gov |
| Biological Tissues | Methanolic potassium hydroxide digestion | Sodium tetrapropylborate (NaBPr₄) | SPME-GC-FAPES | rsc.org |
| Blood | TMAH digestion (microwave-assisted) | Sodium tetraethylborate (NaBEt₄) | GC-ICP-MS | acs.org |
| Seafood | HCl/2-mercaptoethanol/L-cysteine extraction (ultrasound-assisted) | None (for LC-MS) | LC-ICP-MS | nih.gov |
| Soil | Acid leaching and cysteine extraction | None (for CE) | CE-UV | researchgate.net |
Note: This table summarizes common approaches; specific protocols can vary significantly.
Development and Validation of Reference Materials and Quality Control Protocols for Organomercury Analysis
The development and use of certified reference materials (CRMs) are fundamental for ensuring the accuracy and reliability of analytical measurements for organomercury speciation. researchgate.net CRMs are homogenous and stable materials with certified property values for specific analytes, such as ethylmercury, in a matrix similar to that of the samples being analyzed. researchgate.net They are indispensable for method validation, quality control, and establishing metrological traceability. nist.gov
Several organizations, including the National Institute of Standards and Technology (NIST) and the National Research Council of Canada (NRCC), have developed CRMs for mercury species in various matrices like fish tissue, sediment, and blood. rsc.orgnih.gov For example, NIST SRM 955c "Toxic Elements in Caprine Blood" is a whole blood reference material certified for ethylmercury, methylmercury, and inorganic mercury. The certification of these materials often involves inter-laboratory comparisons and the use of multiple independent analytical methods to ensure the accuracy of the certified values. nist.gov
Quality control (QC) protocols are essential for the routine monitoring of analytical performance. cdc.gov These protocols typically involve the regular analysis of CRMs, blank samples, and spiked samples to assess accuracy, precision, and potential contamination. diva-portal.org The use of internal standards, such as isotopically enriched mercury species in isotope dilution mass spectrometry, is a powerful technique for correcting for matrix effects and variations in instrument response. acs.org Adherence to established QC procedures and the proper use of CRMs are critical for generating high-quality, defensible data in the analysis of ethylmercury toluenesulfonate and other organomercury compounds. cdc.govdiva-portal.org
Historical Non Medical Applications and Environmental Legacy of Organomercury Compounds General Context for Ethylmercury Toluenesulfonate
Early Industrial Applications (e.g., Paper Manufacturing, Chlorine Production)
Historically, organomercury compounds were utilized in several industrial processes. For instance, they served as antimicrobial agents in the paper and pulp industry to prevent slime formation. Their use was also noted in the production of chlorine. A significant industrial discharge of organomercurials from a vinyl chloride manufacturing plant was responsible for the infamous Minamata Bay contamination incident in Japan. epa.gov These applications, however, have been largely phased out due to the recognition of their substantial environmental and health risks.
Agricultural Uses (e.g., Fungicidal Agents on Seeds)
One of the most widespread non-medical uses of organomercury compounds was in agriculture as fungicides. ontosight.ai Organomercurials were first introduced for this purpose around 1915, offering the advantage of reduced phytotoxicity compared to their inorganic counterparts while providing a broad spectrum of fungicidal and bactericidal action. osti.gov They were effective in protecting seeds and seedlings from both seed-borne and soil-borne pathogens. osti.gov
Compounds were developed for treating seeds of crucial crops like cereals and sugar beets, a practice that began in the 1920s to combat diseases caused by Fusarium, Helminthosporium, and Ustilago, among others. osti.gov Organomercury fungicides fall into three main categories: alkyl, aryl, and alkoxyalkyl compounds. osti.govwho.int
A specific example, ethylmercury p-toluenesulfonanilide (also known as ethyl(4-methyl-N-phenylbenzenesulfonamidato-N)mercury), was marketed for use as a dust or slurry treatment for various crop seeds, including sugar beets, and for the control of snow mold on wheat. toxicdocs.orgscribd.com
Examples of Organomercury Fungicides in Agriculture
| Organomercury Compound Type | Example Compound | Agricultural Application | Reference |
|---|---|---|---|
| Alkylmercury | Methylmercury (B97897) dicyandiamide | Seed dressing for grain | inchem.org |
| Alkylmercury | Ethylmercury p-toluenesulfonanilide | Seed treatment for various crops (e.g., sugar beets), control of snow mold in wheat | toxicdocs.org |
| Arylmercury | Phenylmercury (B1218190) acetate (B1210297) (PMA) | Eradicant fungicide for cereal seeds | osti.govresearchgate.net |
| Alkoxyalkylmercury | Methoxyethyl mercuric compound | Licensed for seed dressing | nih.gov |
The extensive use of organomercury fungicides has led to a lasting environmental legacy of soil contamination. ucpress.edu Mercury is relatively immobile in soil, meaning that repeated applications over the years resulted in elevated concentrations in the shallow soil layers where the products were applied. sppa.com This issue is particularly well-documented on golf courses, where mercury-based fungicides were used from the 1950s into the 1990s to manage turf problems like mold. sppa.comsppa.com
Studies of former golf course sites have revealed widespread mercury contamination, with concentrations significantly exceeding modern regulatory standards for residential and industrial use. stpaul.gov For example, at the former Hillcrest Golf Course in Saint Paul, Minnesota, mercury levels were found up to 144 mg/kg in former greens, compared to a residential cleanup standard of 0.5 mg/kg. stpaul.gov This contamination is often localized in the top 12 to 36 inches of soil. sppa.comstpaul.gov
Agricultural lands where these fungicides were used also show persistent mercury contamination. epa.vic.gov.au Even decades after the use of these fungicides was banned, elevated mercury levels remain in the soil near former processing plants and on farms. nih.gov The degradation of organomercury compounds in the soil can release both metallic mercury and volatile organomercury compounds into the air. osti.gov This persistence can result in unacceptable concentrations of mercury in soils, posing a long-term environmental risk. ucpress.edu
Reported Mercury Soil Contamination from Fungicide Use
| Location/Source | Reported Mercury Concentration | Context | Reference |
|---|---|---|---|
| Former Hillcrest Golf Course (Greens/Fringes) | Up to 144 mg/kg | Historical application of fungicides for turf management. | stpaul.gov |
| Former Hillcrest Golf Course (Fairways) | Up to 5.1 mg/kg | Widespread contamination exceeding residential standards (0.5 mg/kg). | stpaul.gov |
| Vicinity of former Phenylmercury chloride fungicide plant (Czech Republic) | >13 mg/kg | Soil contamination observed decades after production stopped in the 1980s. | nih.gov |
Catalytic Roles in Organic Synthesis
Beyond their use as pesticides, organomercury compounds have served as versatile intermediates and catalysts in organic synthesis. ontosight.aislideshare.netgoogle.com Their utility stems from the predictable conditions under which the mercury-carbon bond can be cleaved. wikipedia.org Organomercurials participate in transmetalation reactions, for example, reacting with aluminum to form organoaluminum compounds. wikipedia.org
In modern organic chemistry, they have been employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org Another notable application is in the carbonylation of lactones, a reaction also facilitated by palladium catalysts using mercury(II) reagents. wikipedia.org These synthetic methods highlight the value of organomercurials as reagents, though their use is tempered by their toxicity. google.com
Environmental Contamination Incidents and Subsequent Remediation Research Initiatives
The history of organomercury compounds is marked by several severe environmental contamination incidents that have spurred significant research into remediation technologies.
Notable Incidents:
Minamata Bay, Japan (1950s): Industrial wastewater containing methylmercury from a chemical factory was discharged into Minamata Bay, leading to severe mercury poisoning in the local population who consumed contaminated fish and shellfish. epa.govdcceew.gov.au This event, which became known as "Minamata disease," was a critical turning point in understanding the devastating impact of mercury pollution. minamataconvention.org
Iraq (1971-1972): A major poisoning epidemic occurred when rural populations consumed homemade bread prepared from wheat seed that had been treated with an ethylmercury fungicide. osti.govnih.gov This tragic event was caused by the misuse of agricultural products and highlighted the acute dangers of alkylmercury compounds. who.int
Brazil (1966-1967): A methoxyethyl mercuric compound licensed for seed dressing was improperly used to spray tomato and other vegetable crops, leading to widespread food contamination. nih.gov
These and other incidents prompted extensive research into methods for cleaning up mercury-contaminated sites. rsc.org Remediation technologies for soil are broadly categorized as physical, chemical, and biological and can be applied in situ (on-site) or ex situ (off-site). rsc.orgosti.gov
Overview of Mercury Soil Remediation Technologies
| Technology | Description | Category | Reference |
|---|---|---|---|
| Thermal Desorption | Heats soil to vaporize mercury, which is then collected and treated. Effective for various mercury species. | Physical (Removal) | rsc.orgosti.gov |
| Soil Washing | Uses liquid washing solutions (e.g., acids, chelating agents) to extract mercury from excavated soil. | Chemical (Removal) | rsc.orge3s-conferences.org |
| Stabilization/Solidification | Adds reagents (like sulfur) to contaminated soil to convert mercury into less mobile and less bioavailable forms, such as mercury sulfide (B99878) (cinnabar). | Chemical (Immobilization) | osti.govmdpi.com |
| Electrokinetic Remediation | Applies a low-intensity direct electrical current through the soil to move mercury ions toward electrodes for removal. | Physical (Removal) | rsc.orgosti.gov |
| Phytoremediation | Uses plants to absorb, accumulate, or volatilize mercury from the soil. An emerging, cost-effective technology. | Biological | osti.govnih.gov |
| Vitrification | Uses an electric current to melt the soil, which then cools to form a stable, glass-like solid that immobilizes the mercury. | Physical (Immobilization) | osti.govmdpi.com |
Evolution of International and National Regulatory Frameworks for Mercury Pollution (focusing on environmental impact)
The profound environmental impact of mercury has led to the development of comprehensive regulatory frameworks at both the international and national levels.
International Framework: The cornerstone of global mercury regulation is the Minamata Convention on Mercury . wikipedia.org Named after the city that suffered the devastating poisoning incident, this international treaty was adopted in 2013 and entered into force in 2017. minamataconvention.orgminamataconvention.org Its primary objective is to protect human health and the environment from human-caused emissions and releases of mercury and mercury compounds. wikipedia.org
The Convention addresses the entire lifecycle of mercury, including:
Banning new mercury mines and phasing out existing ones. minamataconvention.org
Phasing out and phasing down the use of mercury in a range of products and processes, including certain batteries, lamps, cosmetics, and pesticides. epa.govwikipedia.org
Controlling mercury emissions into the air and releases to land and water. minamataconvention.org
Regulating the informal sector of artisanal and small-scale gold mining. minamataconvention.org
Addressing the safe storage of mercury and its disposal as waste. wikipedia.org
National Frameworks (Example: United States): Many countries have established their own laws to control mercury pollution. In the United States, several key environmental statutes empower the Environmental Protection Agency (EPA) to regulate mercury. mercury.org.cn
Key U.S. Regulations Addressing Mercury Pollution
| Regulation/Act | Description of Mercury-Related Provisions | Reference |
|---|---|---|
| Clean Air Act (CAA) | Lists mercury as a hazardous air pollutant ("air toxic"). Directs the EPA to set technology-based standards for sources emitting mercury, such as coal-fired power plants (e.g., the Mercury and Air Toxics Standards - MATS). | mercury.org.cnepa.gov |
| Clean Water Act (CWA) | Requires states to adopt water quality standards for mercury to protect human health and wildlife. Regulates the discharge of pollutants, including mercury, into waters through a permit system (NPDES). | mercury.org.cnepa.gov |
| Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of hazardous wastes. Mercury-containing products and wastes are classified as hazardous and are subject to specific disposal requirements. | mercury.org.cnwikipedia.org |
| Mercury Export Ban Act of 2008 | Prohibits the export of elemental mercury from the United States to reduce its availability on the global market, particularly for use in artisanal gold mining. | mercury.org.cnepa.gov |
Future Research Directions and Unexplored Avenues for Ethylmercury Toluenesulfonate Research
Development of Green Chemistry Approaches for Organomercury Synthesis
The synthesis of organomercury compounds, including ethylmercury toluenesulfonate (B8598656), has traditionally relied on methods that can generate hazardous waste and utilize toxic reagents. ijsrst.com The principles of green chemistry offer a framework for developing more environmentally friendly synthetic routes. epitomejournals.com Key areas for future research include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. ijsrst.com
Use of Greener Solvents: Replacing traditional, often hazardous, organic solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids. ijsrst.comepitomejournals.com Green solvents are characterized by low toxicity and reduced environmental impact. ijsrst.com
Renewable Feedstocks: Investigating the use of renewable resources as starting materials for the synthesis of organomercury compounds.
Catalysis: Developing and utilizing highly efficient and selective catalysts to reduce energy consumption and waste generation. epitomejournals.com This includes exploring biocatalysis and nanocatalysis.
The shift towards green chemistry in organomercury synthesis is not only an environmental imperative but also a driver of innovation in chemical manufacturing. ijsrst.comcolab.ws
Advanced Mechanistic Studies of Organomercury Reactivity under Environmentally Relevant Conditions
A thorough understanding of the reaction mechanisms of ethylmercury toluenesulfonate under conditions that mimic the natural environment is essential for predicting its fate and transport. While the photodecomposition of some organomercury compounds has been studied, detailed mechanistic insights, particularly for ethylmercury derivatives, are still needed. epa.gov
Future research should focus on:
Photodegradation Pathways: Elucidating the primary and secondary photochemical reactions of this compound in aqueous systems, including the identification of transient species and final products.
Redox Reactions: Investigating the kinetics and mechanisms of oxidation and reduction reactions that this compound may undergo in the presence of common environmental oxidants and reductants. mdpi.com
Influence of Environmental Factors: Systematically studying the impact of pH, temperature, dissolved organic matter, and the presence of other inorganic and organic species on the reactivity of this compound.
Computational Modeling: Employing theoretical calculations to complement experimental studies and provide deeper insights into reaction pathways and transition states.
These studies will contribute to a more accurate assessment of the persistence and transformation of this compound in the environment.
Refined Environmental Fate Modeling and Predictive Tools for Organomercury Compounds
Predictive models are invaluable tools for assessing the environmental distribution and potential impact of contaminants like this compound. dokumen.pub While models exist for mercury cycling, they can be improved by incorporating more specific data on individual organomercury species. publish.csiro.au
Future directions in this area include:
Development of Compound-Specific Models: Creating and validating environmental fate models that are specifically parameterized for this compound, taking into account its unique physical and chemical properties.
Integration of Mechanistic Data: Incorporating detailed kinetic and mechanistic data from laboratory studies into these models to improve their predictive accuracy. dokumen.pub
Multimedia Modeling: Developing models that can simulate the partitioning and transport of this compound between different environmental compartments, such as water, soil, sediment, and air.
Bioaccumulation and Trophic Transfer Models: Refining models to better predict the bioaccumulation of this compound in aquatic and terrestrial food webs.
These advanced models will be crucial for conducting comprehensive risk assessments and developing effective management strategies. publish.csiro.au
Innovation in Non-Invasive and Real-Time Analytical Methodologies for Environmental Monitoring
The ability to detect and quantify this compound in environmental samples accurately and efficiently is fundamental to understanding its distribution and impact. Traditional analytical methods can be complex and may not be suitable for on-site or real-time measurements. researchgate.net
Innovations in analytical methodologies should focus on:
Development of Novel Sensors: Creating selective and sensitive sensors, including fluorescent probes and biosensors, for the rapid detection of this compound in water and other environmental matrices. acs.orgresearchgate.net
Miniaturization and Portability: Designing portable and field-deployable analytical instruments that allow for on-site analysis, reducing the need for sample transportation and preservation. acs.org
Speciation Analysis: Advancing techniques that can differentiate between various forms of mercury, including ethylmercury, methylmercury (B97897), and inorganic mercury, as their toxicities can differ significantly. researchgate.netresearchgate.net
Non-Invasive Techniques: Exploring non-invasive methods for monitoring the presence of organomercury compounds in biological systems and the environment.
These advancements will enable more effective and widespread environmental monitoring programs.
Interdisciplinary Research Integrating Chemistry, Environmental Science, and Advanced Materials Science for Organomercury Management
Addressing the challenges posed by organomercury compounds like this compound requires a collaborative and interdisciplinary approach. solubilityofthings.com By combining expertise from various fields, innovative solutions for the management and remediation of organomercury contamination can be developed. chemisgroup.comuniv-lille.fr
Key areas for interdisciplinary research include:
Development of Advanced Sorbents: Designing and synthesizing novel materials, such as functionalized nanoparticles and porous polymers, for the efficient removal of this compound from contaminated water and soil.
Catalytic Degradation Technologies: Investigating the use of advanced catalytic processes, including photocatalysis and enzymatic degradation, to break down this compound into less harmful substances.
Environmental Remediation Strategies: Integrating chemical and material science innovations into practical environmental remediation strategies that are both effective and sustainable.
Such interdisciplinary collaborations are essential for translating fundamental scientific discoveries into practical solutions for a cleaner and healthier environment. stonybrook.edu
Q & A
Q. What analytical methods are recommended for quantifying ethylmercury toluenesulfonate in biological and environmental samples?
To quantify ethylmercury species, researchers should employ speciation analysis combined with chromatography and mass spectrometry. For example:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile mercury compounds after derivatization .
- High-Performance Liquid Chromatography (HPLC) : Suitable for separating ethylmercury complexes in aqueous matrices, coupled with inductively coupled plasma mass spectrometry (ICP-MS) for detection .
- Column Partition Chromatography : Used for isolating toluenesulfonate derivatives, as detailed in pharmacopeial protocols for sample preparation .
Q. How do the toxicokinetic profiles of ethylmercury and methylmercury differ, and how should this inform experimental design?
Ethylmercury (etHg) exhibits a shorter blood half-life (∼7 days) and faster renal excretion compared to methylmercury (meHg), which accumulates in tissues (half-life ∼50 days) . Key experimental considerations:
- Exposure Duration : Short-term studies for etHg vs. long-term for meHg.
- Biomarkers : Measure blood mercury levels within days post-exposure for etHg, whereas meHg requires monitoring hair or erythrocytes over months .
- Model Organisms : Use neonatal or pregnant models to mimic developmental exposure scenarios relevant to vaccine preservatives .
Q. What are the validated protocols for synthesizing this compound derivatives?
Synthesis typically involves reacting ethylmercury chloride with toluenesulfonic acid derivatives under controlled conditions. For example:
- Methanol-Based Reactions : Ethylmercury chloride is slowly added to a stirred solution of toluenesulfonamide and triethylamine, yielding stable complexes .
- Structural Confirmation : X-ray crystallography confirms coordination geometry, such as monodentate vs. bidentate ligand binding .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on ethylmercury’s neurotoxicity between in vitro and in vivo studies?
Discrepancies arise from differences in:
- Metabolic Pathways : In vitro models lack hepatic detoxification mechanisms (e.g., glutathione conjugation), leading to higher observed cytotoxicity .
- Dose-Response Relationships : In vivo studies may underestimate toxicity due to rapid clearance, whereas in vitro systems expose cells to static, high concentrations .
- Synergistic Effects : Co-exposure with other neurotoxicants (e.g., aluminum) in vivo may amplify toxicity, a factor often omitted in vitro .
Q. What methodological considerations are critical for longitudinal studies on ethylmercury’s cumulative neurotoxic effects?
- Population Selection : Prioritize cohorts with documented thimerosal exposure (e.g., vaccinated infants) and include controls with minimal mercury exposure .
- Neurodevelopmental Endpoints : Use standardized assessments (e.g., Bayley Scales, IQ tests) at multiple timepoints to capture delayed effects .
- Confounding Variables : Adjust for dietary mercury intake, genetic polymorphisms in mercury metabolism (e.g., GST genes), and co-administered adjuvants .
Q. What strategies address ethylmercury’s instability during analytical sample preparation?
Q. How do ethylmercury and toluenesulfonate interact in solution, and what implications does this have for environmental fate studies?
- Complexation Behavior : Ethylmercury binds preferentially to sulfonate groups, forming stable, water-soluble complexes that enhance mobility in aquatic systems .
- Degradation Pathways : Photolysis under UV light cleaves Hg-C bonds, releasing ionic mercury and toluenesulfonic acid. Monitor using LC-ICP-MS to track speciation changes .
Data Contradictions and Resolution
Q. Why do some studies report ethylmercury as 50× more toxic than methylmercury, while others deem it safer?
- Cell Line Variability : Neuronal and immune cells show higher sensitivity to etHg in vitro, whereas hepatic models may detoxify it more effectively .
- Exposure Timing : Prenatal etHg exposure (e.g., via maternal vaccines) may disrupt neurodevelopment more severely than postnatal exposure .
- Regulatory Assumptions : Safety thresholds for etHg historically extrapolated from meHg data, despite distinct pharmacokinetics .
Q. What evidence supports or challenges the hypothesis of synergistic toxicity between ethylmercury and aluminum adjuvants?
- Mechanistic Studies : Co-exposure in vitro increases oxidative stress and apoptosis in astrocytes, suggesting additive effects .
- Epidemiological Gaps : Limited human data; most evidence comes from rodent models with high-dose co-exposure, raising questions about relevance to low-dose vaccine schedules .
Methodological Best Practices
- Reference Standards : Use certified this compound (e.g., NIST SRM 3133) for calibration .
- Ethical Approvals : Ensure compliance with guidelines for mercury research in vulnerable populations (e.g., infants, pregnant women) .
- Data Transparency : Publish raw speciation data and analytical parameters to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
